Cas no 2640896-97-3 (7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione)

7-(6-Cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a structurally unique heterocyclic compound featuring a spirocyclic core and a cyclobutyl-substituted pyrimidine moiety. This molecular architecture imparts rigidity and conformational constraint, which can enhance binding selectivity in medicinal chemistry applications. The compound's fused ring system and polar functional groups suggest potential utility as a pharmacophore in drug discovery, particularly for targeting enzymes or receptors requiring precise spatial interactions. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in the development of bioactive molecules. The presence of both hydrogen bond donors and acceptors within the structure may contribute to improved solubility and pharmacokinetic properties.
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione structure
2640896-97-3 structure
商品名:7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
CAS番号:2640896-97-3
MF:C14H17N5O2
メガワット:287.317082166672
CID:5315467
PubChem ID:155798228

7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione 化学的及び物理的性質

名前と識別子

    • F6796-9480
    • 2640896-97-3
    • 7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
    • AKOS040731816
    • 7-(6-Cyclobutyl-4-pyrimidinyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
    • インチ: 1S/C14H17N5O2/c20-12-14(18-13(21)17-12)4-5-19(7-14)11-6-10(15-8-16-11)9-2-1-3-9/h6,8-9H,1-5,7H2,(H2,17,18,20,21)
    • InChIKey: MYWVEPZKXXDZIT-UHFFFAOYSA-N
    • ほほえんだ: N1C2(CCN(C3C=C(C4CCC4)N=CN=3)C2)C(=O)NC1=O

計算された属性

  • せいみつぶんしりょう: 287.13822480g/mol
  • どういたいしつりょう: 287.13822480g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 466
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

  • 密度みつど: 1.43±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 9.70±0.20(Predicted)

7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6796-9480-2mg
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
2640896-97-3
2mg
$88.5 2023-09-07
Life Chemicals
F6796-9480-10μmol
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
2640896-97-3
10μmol
$103.5 2023-09-07
Life Chemicals
F6796-9480-5mg
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
2640896-97-3
5mg
$103.5 2023-09-07
Life Chemicals
F6796-9480-20μmol
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
2640896-97-3
20μmol
$118.5 2023-09-07
Life Chemicals
F6796-9480-100mg
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
2640896-97-3
100mg
$372.0 2023-09-07
Life Chemicals
F6796-9480-50mg
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
2640896-97-3
50mg
$240.0 2023-09-07
Life Chemicals
F6796-9480-25mg
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
2640896-97-3
25mg
$163.5 2023-09-07
Life Chemicals
F6796-9480-3mg
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
2640896-97-3
3mg
$94.5 2023-09-07
Life Chemicals
F6796-9480-40mg
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
2640896-97-3
40mg
$210.0 2023-09-07
Life Chemicals
F6796-9480-2μmol
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
2640896-97-3
2μmol
$85.5 2023-09-07

7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione 関連文献

7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dioneに関する追加情報

Recent Advances in the Study of 7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS: 2640896-97-3)

The compound 7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS: 2640896-97-3) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This spirocyclic derivative has garnered significant attention due to its unique structural features and potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in various disease models.

One of the key areas of research has been the exploration of this compound's role as a modulator of specific biological targets. Preliminary findings suggest that it exhibits high affinity for certain kinase enzymes, which are often implicated in cancer and inflammatory diseases. The cyclobutylpyrimidine moiety appears to play a critical role in binding interactions, while the spirocyclic core contributes to the compound's stability and bioavailability. These insights have been derived from a combination of X-ray crystallography studies and molecular dynamics simulations.

In terms of synthetic chemistry, recent advancements have led to more efficient and scalable routes for producing 7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione. A 2023 study published in the Journal of Medicinal Chemistry reported a novel one-pot synthesis method that significantly reduces the number of steps and improves overall yield. This development is particularly important for facilitating future preclinical and clinical studies, as it addresses previous challenges related to the compound's complex structure.

Pharmacological evaluations have demonstrated promising results in both in vitro and in vivo models. The compound has shown potent inhibitory activity against several cancer cell lines, with IC50 values in the low micromolar range. Notably, it appears to selectively target cancer cells while exhibiting minimal toxicity to normal cells, suggesting a favorable therapeutic window. These findings have spurred interest in further investigating its potential as an anticancer agent, with several research groups currently exploring its combination with existing therapies.

Beyond oncology applications, recent studies have also explored the compound's potential in treating neurological disorders. Its ability to cross the blood-brain barrier, combined with its modulation of key neuronal signaling pathways, makes it a candidate for conditions such as Parkinson's disease and neuropathic pain. However, these applications remain in early stages of investigation, and more comprehensive studies are needed to fully understand its effects on the central nervous system.

As research on 7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione continues to advance, several challenges remain to be addressed. These include further optimization of its pharmacokinetic properties, thorough investigation of potential off-target effects, and development of appropriate formulation strategies. Nevertheless, the compound represents an exciting avenue for drug discovery, and its progress will be closely watched by the chemical biology and pharmaceutical communities in the coming years.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd